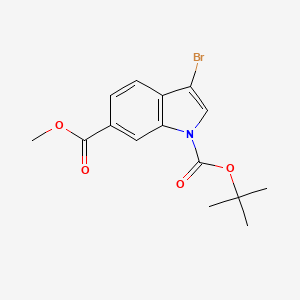

1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate

Beschreibung

1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate is a brominated indole derivative featuring a tert-butyl ester at position 1 and a methyl ester at position 6. The bromine substituent at position 3 enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry. This compound is commercially available with high purity (99%) in gram-scale quantities, as noted in product catalogs . Its structure combines steric bulk (tert-butyl group) and electron-withdrawing effects (bromine), which influence both synthetic utility and physicochemical properties.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-bromoindole-1,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-6-5-9(7-12(10)17)13(18)20-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWCWANVQUOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.

Reaction Conditions: The key steps include bromination, methylation, and esterification reactions. Bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation can be achieved using methyl iodide or dimethyl sulfate.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

Pathways Involved: The compound can influence signaling pathways by acting as an agonist or antagonist, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

The compound is part of a broader family of indole dicarboxylates, differing in substituent positions, ring saturation, and functional groups. Key structural analogs include:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate (Target) | 3-Br, 1-t-Bu, 6-Me | C₁₆H₁₈BrNO₄ | 368.22 | Not provided | Bromine at position 3; aromatic indole core |

| 1-tert-Butyl 6-methyl 5-bromo-2,3-dihydroindole-1,6-dicarboxylate (QE-3121) | 5-Br, 2,3-dihydroindole | C₁₅H₁₇BrNO₄ | 354.21 | 1788044-06-3 | Saturated indole ring; bromine at position 5 |

| 1-tert-Butyl 3-methyl 5-bromo-1H-indole-1,3-dicarboxylate (QJ-7388) | 5-Br, 1-t-Bu, 3-Me | C₁₆H₁₈BrNO₄ | 368.22 | 1100052-64-9 | Bromine at position 5; methyl ester at position 3 |

| 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate (CAS 922163-35-7) | No bromine | C₁₅H₁₇NO₄ | 277.30 | 922163-35-7 | Lacks bromine; similar ester groups |

| 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (CAS 928771-49-7) | 2,3-Dihydroindole | C₁₅H₁₉NO₄ | 277.32 | 928771-49-7 | Partially saturated indole core |

Key Observations :

- Bromine Position : The target’s 3-bromo substitution contrasts with QJ-7388 (5-bromo), altering electronic properties and reactivity .

- Ring Saturation : Compounds like QE-3121 and CAS 928771-49-7 feature saturated or partially saturated indole rings, reducing aromaticity and planarity .

- Ester Group Variations : Methyl and tert-butyl esters at different positions modulate solubility and steric hindrance .

Example Protocol from Analogs :

Physical and Chemical Properties

- Purity : The target compound is available at 99% purity, higher than analogs like QE-3121 (95%) .

- Solubility : tert-Butyl groups enhance organic solvent solubility (e.g., dichloromethane, THF) but reduce aqueous solubility.

- Stability : Methyl and tert-butyl esters are hydrolytically stable under neutral conditions but can be cleaved under acidic or basic conditions .

Biologische Aktivität

1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate (CAS No. 479552-81-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structural characteristics, antimicrobial properties, and cytotoxicity based on available research findings.

Chemical Structure and Properties

The molecular formula of 1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate is C₁₅H₁₆BrNO₄, with a molecular weight of approximately 354.20 g/mol. The compound features a bromine atom at the 3-position of the indole ring and two carboxylate groups at the 1 and 6 positions, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 1-tert-butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate have not been extensively documented; however, related compounds in the indole family provide insights into its potential effects.

Antimicrobial Activity

A study conducted on various indole derivatives revealed that halogenated indoles possess notable antimicrobial properties. For instance, compounds with bromine substitutions have shown effectiveness against Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from ≤0.25 µg/mL to >200 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Indole derivative A | S. aureus | ≤0.25 |

| Indole derivative B | C. neoformans | ≤0.25 |

| Indole derivative C | Pseudomonas aeruginosa | >200 |

The presence of a bromine atom in the structure is hypothesized to enhance the compound's interaction with bacterial cell membranes or target sites within microbial cells .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary investigations into related indole derivatives indicated varying degrees of cytotoxicity against human embryonic kidney cells (HEK293). Some derivatives exhibited low cytotoxicity while maintaining antimicrobial efficacy .

| Compound | Cytotoxicity (HEK293) | Hemolytic Activity |

|---|---|---|

| Indole derivative A | Low | None |

| Indole derivative B | Moderate | Low |

| Indole derivative C | High | None |

Notably, compounds with specific substitutions were found to be selective hits against MRSA without significant hemolytic activity, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of indole derivatives. For instance:

- Study on Indole Derivatives : A comprehensive investigation assessed multiple analogues of indoles for their antimicrobial properties against a panel of pathogens including MRSA and Candida albicans. Results indicated that certain substitutions significantly enhanced activity against Gram-positive bacteria while exhibiting minimal effects on Gram-negative bacteria .

- Mechanism of Action : The mechanism underlying the antimicrobial action of these compounds remains largely unexplored. Initial studies suggest that the cellular targets may not be membrane-related, indicating alternative pathways may be involved in their antibacterial effects .

Q & A

Q. What are the recommended synthetic routes for 1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves sequential protection, bromination, and esterification. A common approach starts with protecting the indole nitrogen using tert-butyl groups (e.g., via Boc anhydride), followed by bromination at the 3-position using electrophilic brominating agents like NBS or Br₂ in the presence of Lewis acids. The methyl ester at C-6 is introduced via esterification with methyl chloroformate. Critical steps include:

- Temperature Control : Maintaining low temperatures (-10°C to 0°C) during bromination to prevent over-halogenation .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) enhance cross-coupling efficiency for further derivatization .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) under inert atmosphere ensures >95% purity. Purity validation via HPLC or TLC is recommended .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the tert-butyl group typically shows a singlet at ~1.6 ppm (¹H) and ~28 ppm (¹³C), while the methyl ester resonates at ~3.9 ppm (¹H) and ~52 ppm (¹³C) .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈BrNO₄: 384.04).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis ensure batch consistency .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the compound's reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The C-3 bromine serves as a reactive site for cross-coupling (e.g., Suzuki, Sonogashira). Key considerations include:

- Electronic Effects : Bromine’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating oxidative addition with Pd(0) catalysts. This is evidenced in , where phenylboronic acid couples with a brominated indazole derivative under Pd(OAc)₂ catalysis .

- Steric Considerations : The tert-butyl group at N-1 may hinder catalyst accessibility. Optimizing ligand systems (e.g., bulky phosphines like XPhos) improves reaction efficiency.

- Regioselectivity : Competing reactions (e.g., debromination) can occur under high temperatures; using mild conditions (e.g., 60°C in THF/H₂O) minimizes side products .

Q. What experimental approaches can reconcile discrepancies in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Yield inconsistencies often arise from variable reaction conditions. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent, temperature) to identify critical factors. For example, reports using Na₂CO₃ as a base in Suzuki coupling—testing alternative bases (e.g., K₃PO₄) may improve yields .

- In-Situ Monitoring : Techniques like FT-IR or reaction sampling with GC-MS track intermediate formation.

- Meta-Analysis : Compare literature protocols (e.g., solvent polarity, reagent ratios) to isolate optimal conditions. For brominated indoles, polar aprotic solvents (DMF, DMSO) often enhance solubility and reaction rates .

Q. What are the key considerations for safely handling and storing this brominated indole derivative in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Brominated compounds may release HBr upon decomposition; neutralize spills with NaHCO₃ .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C in a desiccator. Moisture-sensitive derivatives (e.g., esters) degrade rapidly in humid environments .

- Disposal : Follow institutional guidelines for halogenated waste. Incineration with alkali scrubbers minimizes environmental release of brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.